molecular formula C16H12N4O B2699629 1-(1H-benzimidazol-2-yl)-3-phenyl-1H-pyrazol-5-ol CAS No. 516455-58-6

1-(1H-benzimidazol-2-yl)-3-phenyl-1H-pyrazol-5-ol

Katalognummer B2699629
CAS-Nummer: 516455-58-6
Molekulargewicht: 276.299
InChI-Schlüssel: GNAKOHZOCQHVOC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzimidazole is a heterocyclic aromatic organic compound. This bicyclic compound consists of the fusion of benzene and imidazole . It is a common motif in many pharmaceuticals and therapeutic drugs due to its biological activity .


Synthesis Analysis

The synthesis of benzimidazole derivatives often involves the reaction of o-phenylenediamine with carboxylic acids in the presence of a strong dehydrating agent .


Molecular Structure Analysis

Benzimidazole derivatives often have planar molecular structures. In the crystal form, they can be arranged in parallel planes, stabilized by π-π interactions and hydrogen bonds .


Chemical Reactions Analysis

Benzimidazole derivatives can undergo a variety of chemical reactions. For instance, they can react with various free radicals through several possible reaction pathways .


Physical And Chemical Properties Analysis

Benzimidazole derivatives have diverse physical and chemical properties. For example, they can exhibit fluorescence turn-on when they combine with certain compounds .

Wissenschaftliche Forschungsanwendungen

Prostate Cancer Inhibition

A study focused on the synthesis of 1-aryl-3,4-substituted-1H-pyrazol-5-ol derivatives, including modifications of "1-(1H-benzimidazol-2-yl)-3-phenyl-1H-pyrazol-5-ol", as inhibitors of prostate cancer antigen-1 (PCA-1/ALKBH3). These compounds were evaluated for their potential as novel anti-prostate cancer drugs. One particular compound, HUHS015, demonstrated potent inhibition of PCA-1/ALKBH3 both in vitro and in vivo, significantly suppressing the growth of human hormone-independent prostate cancer cells in a mouse xenograft model without adverse effects (Nakao et al., 2014).

Anti-Diabetic Applications

Another study synthesized novel benzimidazole-pyrazoline hybrid molecules, including derivatives of "this compound", and evaluated them for anti-diabetic potential by screening their α-glucosidase inhibition activity. These compounds showed promising results, with one compound exhibiting an effective inhibition rate, suggesting potential applications in the medicinal field for diabetes management (Ibraheem et al., 2020).

Antimicrobial and Antifungal Activities

Research on the synthesis of heterocyclic compounds bearing benzimidazole and pyrazoline motifs, including "this compound", has shown significant antimicrobial activity against various bacterial and fungal strains. This suggests their potential use in developing new antimicrobial agents (Desai et al., 2017).

Anticancer Activity

A study on benzimidazole-based Schiff base copper(II) complexes, derived from compounds similar to "this compound", demonstrated substantial in vitro cytotoxic effects against various cancer cell lines. These findings indicate the potential of these compounds as templates for designing new anticancer drugs (Paul et al., 2015).

Antitubercular Screening

Compounds derived from "this compound" were also tested for their in vitro antibacterial activity against Mycobacterium tuberculosis, showing promising results. This suggests their potential application in developing new antitubercular agents (Yar et al., 2009).

Safety and Hazards

The safety and hazards associated with benzimidazole derivatives can vary widely depending on their specific structures and uses .

Zukünftige Richtungen

The development of new benzimidazole derivatives with improved properties and activities is an active area of research. They are being explored for their potential in various therapeutic applications .

Eigenschaften

IUPAC Name

2-(1H-benzimidazol-2-yl)-5-phenyl-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O/c21-15-10-14(11-6-2-1-3-7-11)19-20(15)16-17-12-8-4-5-9-13(12)18-16/h1-10,19H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQVWBWDSXXBVDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)N(N2)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.